molecular formula C16H15F4N3O B6438199 4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine CAS No. 2549036-40-8

4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine

Cat. No.: B6438199
CAS No.: 2549036-40-8
M. Wt: 341.30 g/mol
InChI Key: AOKWRBZXDDIJFT-UHFFFAOYSA-N
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Description

4-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine is an intriguing compound known for its unique structural elements, which include fluorine and pyridine rings. These structural features make it particularly interesting in various fields of scientific research, such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine typically involves multi-step organic synthesis procedures. These steps may include the formation of intermediate compounds, followed by their conversion into the final product. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired reactions occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the complex chemical processes. Efficient purification techniques such as crystallization, distillation, or chromatography are employed to obtain a high-purity final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions including:

  • Oxidation: : Typically involves the addition of oxygen or the removal of hydrogen.

  • Reduction: : Involves the addition of hydrogen or removal of oxygen.

  • Substitution: : Replacement of one atom or group of atoms with another.

  • Hydrolysis: : Reaction with water, often breaking down the compound into simpler components.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride.

  • Solvents: : Organic solvents like dichloromethane or ethanol.

  • Catalysts: : Metal catalysts such as palladium or platinum.

Major Products Formed

The products formed depend on the specific reaction and conditions. For instance, oxidation may yield oxidized derivatives of the compound, while reduction could produce reduced forms with fewer double bonds or lower oxidation states.

Scientific Research Applications

4-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine finds applications across various fields:

  • Chemistry: : Used as a building block in synthetic organic chemistry for the development of new molecules and materials.

  • Biology: : Employed in biological assays to study interactions with enzymes or receptors.

  • Medicine: : Potential use in drug discovery and development, particularly for compounds targeting specific molecular pathways.

  • Industry: : Utilized in the production of advanced materials, coatings, and specialty chemicals.

Mechanism of Action

The mechanism by which 4-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine exerts its effects can vary depending on its application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The trifluoromethyl group and pyridine rings play crucial roles in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-{[(5-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine

  • 4-(3-{[(5-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine

Uniqueness

The presence of the fluorine atom in 5-fluoropyridin-2-yl imparts unique chemical properties such as increased stability and specific interactions with biological targets. This fluorination often enhances the compound's efficacy and selectivity in research and industrial applications, distinguishing it from its chlorinated or brominated analogs.

There you have it—a detailed dive into the world of 4-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine! Is there anything else you need to know?

Properties

IUPAC Name

4-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F4N3O/c17-12-1-2-15(22-8-12)24-10-11-4-6-23(9-11)13-3-5-21-14(7-13)16(18,19)20/h1-3,5,7-8,11H,4,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKWRBZXDDIJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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